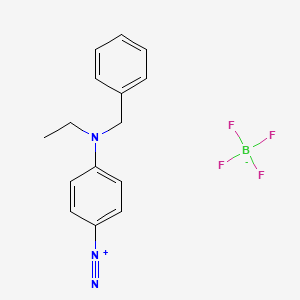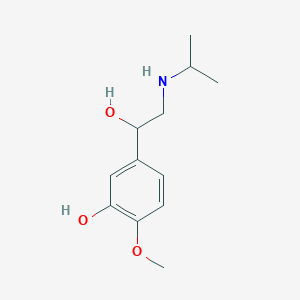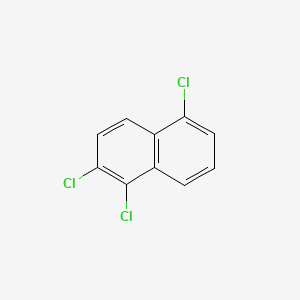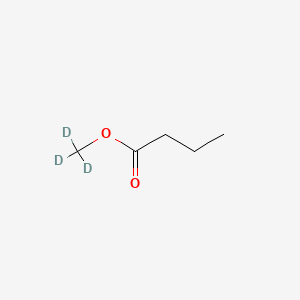
Methyl-d3 butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-d3 butyrate, also known as methyl butanoate, is a deuterated form of methyl butyrate. It is an ester derived from butyric acid and methanol. This compound is characterized by its fruity odor, reminiscent of apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or a heterogeneous catalyst like amberlyst-15 . The reaction conditions include a temperature of around 343 K, an alcohol to acid ratio of 3:1, and the use of molecular sieves to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process includes an esterification tower, a rectifying tower, a reboiler, and a condenser . The reaction is carried out in a continuous process to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-d3 butyrate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and methanol.
Oxidation: Can be oxidized to form butyric acid.
Reduction: Can be reduced to form butanol.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed
Hydrolysis: Butyric acid and methanol.
Oxidation: Butyric acid.
Reduction: Butanol.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl-d3 butyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in metabolic pathways and as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Used in the production of flavors, fragrances, and as a solvent in chemical processes .
Wirkmechanismus
Methyl-d3 butyrate exerts its effects through several mechanisms:
Epigenetic Regulation: Inhibits histone deacetylase, leading to changes in gene expression.
Anti-inflammatory Effects: Modulates immune responses by acting on receptors such as GPR41, GPR43, and GPR109A.
Metabolic Pathways: Involved in energy metabolism and regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: Another ester with similar properties but derived from acetic acid.
Ethyl butyrate: An ester with a similar fruity odor but derived from ethanol and butyric acid.
Propyl butyrate: Similar ester but with a longer alkyl chain .
Uniqueness
Methyl-d3 butyrate is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. Its specific isotopic composition allows for precise tracking in metabolic and chemical processes, distinguishing it from non-deuterated analogs .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
105.15 g/mol |
IUPAC-Name |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
InChI-Schlüssel |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCC |
Kanonische SMILES |
CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


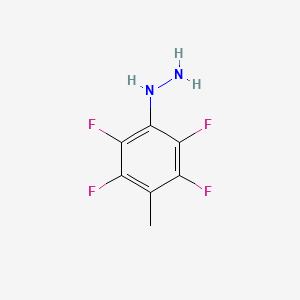
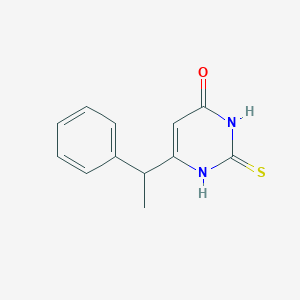
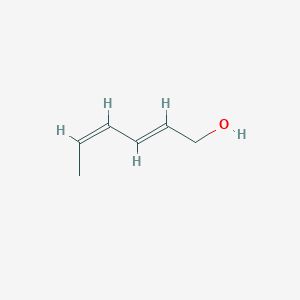
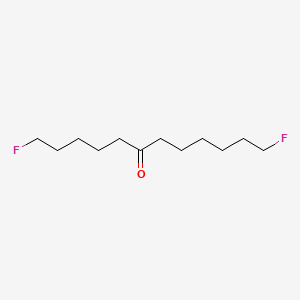
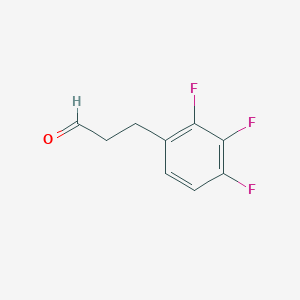

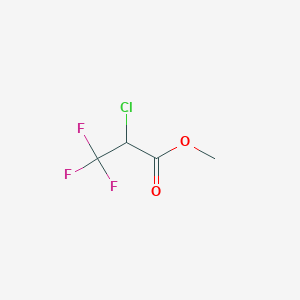
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
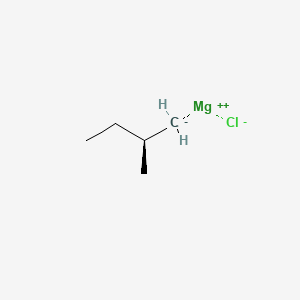
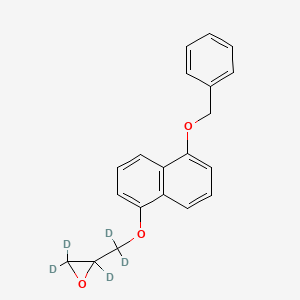
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
